((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine hydrochloride is a bicyclic compound characterized by its unique structural features and potential applications in medicinal chemistry. This compound is classified as a bicyclic amine, specifically a derivative of oxabicyclo compounds, which are known for their interesting pharmacological properties.
The compound falls under the category of amines and bicyclic compounds, with a specific emphasis on its stereochemical configuration, which is crucial for its biological activity. The systematic name indicates the presence of a methanamine group attached to a bicyclic structure containing an oxygen atom.
The synthesis of ((1R,5S)-3-oxabicyclo[3.1.0]hexan-1-yl)methanamine hydrochloride typically involves several steps that may include:
The synthesis may require specific conditions such as temperature control, inert atmosphere, and the use of catalysts or solvents that facilitate the reaction while preventing unwanted side reactions.
The molecular formula of ((1R,5S)-3-oxabicyclo[3.1.0]hexan-1-yl)methanamine hydrochloride is C₆H₁₂ClNO, with a molecular weight of approximately 149.61 g/mol. The compound features a bicyclic structure with an oxygen atom integrated into the ring system, contributing to its unique properties.
The compound can participate in various chemical reactions due to the presence of functional groups such as amines. Some notable reactions include:
These reactions are often carried out under controlled conditions to ensure high yields and selectivity towards desired products.
The mechanism of action for ((1R,5S)-3-oxabicyclo[3.1.0]hexan-1-yl)methanamine hydrochloride primarily involves its interaction with biological targets such as enzymes or receptors.
Research indicates that compounds with similar structures may exhibit activity against specific biological pathways, potentially influencing neurotransmitter systems or metabolic processes.
While specific data on physical properties like density and boiling point are not universally available, general characteristics include:
Key chemical properties include:
((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine hydrochloride serves several important roles in scientific research:
The construction of the 3-oxabicyclo[3.1.0]hexane framework necessitates precise stereocontrol to establish the (1R,5S) absolute configuration. Two principal strategies dominate the literature: retro-Diels-Alder approaches and photoredox-catalyzed annulations. The retro-Diels-Alder methodology utilizes enantiomerically pure dicyclopentadienone precursors, leveraging their inherent chirality. Under controlled thermal conditions, these precursors undergo regioselective fragmentation to yield the bicyclic core with retention of stereochemistry at the bridgehead carbons (C1 and C5) [2]. This method benefits from high atom economy and avoids racemization during the bicyclic core formation.
Alternatively, modern photoredox-catalyzed (3+2) annulations between cyclopropenes and aminocyclopropanes offer convergent access to the bicyclo[3.1.0]hexane system. Employing iridium-based catalysts under blue light irradiation enables the formation of the central ring system with concomitant establishment of an all-carbon quaternary stereocenter. Crucially, this reaction exhibits high diastereoselectivity (>20:1 dr) when difluorocyclopropenes are paired with cyclopropylanilines bearing removable directing groups (e.g., aryl). The stereochemical outcome is governed by the catalyst’s ability to control the spatial orientation during the radical addition and ring-closure steps, ensuring the desired relative configuration across the three contiguous stereocenters [10].
Table 1: Comparison of Bicyclo[3.1.0]hexane Scaffold Synthesis Methods
| Methodology | Key Starting Material | Stereochemical Control | Diastereoselectivity | Reference |
|---|---|---|---|---|
| Retro-Diels-Alder | (+)-Dicyclopentadienone | Chiral precursor retention | High (single enantiomer) | [2] |
| Photoredox (3+2) Annulation | Cyclopropenes/Aminocyclopropanes | Catalyst-controlled radical addition | >20:1 dr | [10] |
A third approach employs chiral auxiliary-mediated cyclizations. Menthone-derived nitrones, acting as chiral glycine equivalents, undergo stereoselective 1,3-dipolar cycloadditions with dipolarophiles like N-benzyl-3-pyrroline. The bulky menthone moiety directs facial selectivity, minimizing steric interactions and enabling the creation of three stereogenic centers in a single step. Subsequent reductive cleavage of the N–O bond in the isoxazolidine adduct releases the chiral auxiliary and generates the bicyclic amine scaffold enantioselectively [4].
Functionalization of the methanamine group on the constrained bicyclic scaffold presents challenges due to steric hindrance near the bridgehead and potential epimerization risks. Key advancements focus on reductive amination protocols and protecting group strategies. The primary amine is typically introduced early in the synthesis as a protected derivative (e.g., azide, phthalimide, or Boc-amine) to avoid undesired side reactions during bicyclic core formation. Catalytic hydrogenation (H₂/Pd-C) effectively reduces azide intermediates to the free amine but requires careful optimization of pressure and temperature to prevent over-reduction of the oxa-bridge or epimerization at C1 [3] [6].
Protecting group selection critically impacts yield and stereochemical fidelity. The tert-butoxycarbonyl (Boc) group demonstrates superior compatibility with subsequent transformations involving the oxabicyclic core due to its steric bulk and stability under basic conditions. Acidolytic deprotection (e.g., HCl/dioxane) directly provides the hydrochloride salt in high purity. In contrast, benzyl-based protections necessitate harsher hydrogenolysis conditions, posing risks to acid-sensitive moieties or leading to racemization. Quantitative conversion to the hydrochloride salt is achieved by treating the free base with concentrated hydrochloric acid in anhydrous ethereal solvents (e.g., diethyl ether or tetrahydrofuran), followed by anti-solvent crystallization [6].
Table 2: Amine Protection and Deprotection Strategies
| Protection Strategy | Reagent for Introduction | Deprotection Conditions | Advantages | Challenges |
|---|---|---|---|---|
| Azide | NaN₃ / DMF, Δ | H₂, Pd/C, MeOH | Early-stage introduction | Risk of over-reduction |
| Boc | (Boc)₂O, base, CH₂Cl₂ | HCl/dioxane or TFA/CH₂Cl₂ | Mild deprotection; Direct salt formation | Potential tert-butyl carbamate formation |
| Benzyl | BnBr, K₂CO₃, DMF | H₂, Pd/C, MeOH or BCl₃, CH₂Cl₂ | Orthogonality to Boc | Harsh conditions may cause epimerization |
The synthesis of the target compound diverges significantly between racemic and enantiopure routes, impacting both synthetic complexity and biological relevance. Racemic synthesis typically employs achiral starting materials (e.g., cyclopentadiene) and non-stereoselective cyclization techniques, such as intramolecular carbene insertion or thermal ring closure. While shorter and higher-yielding (overall yields 30-40%), this approach yields a 1:1 mixture of (1R,5S) and (1S,5R) enantiomers. Separation via chiral resolution (e.g., chiral HPLC or diastereomeric salt formation with tartaric acid derivatives) adds costly and inefficient steps, often reducing the yield of the desired enantiomer below 15% [3] [4] [9].
In contrast, asymmetric synthesis leverages chiral precursors or catalysts to directly access the (1R,5S)-enantiomer. The menthone nitrone route exemplifies this, achieving >98% enantiomeric excess (ee) through substrate-controlled cycloaddition [4]. Photoredox annulations using chiral ligands or catalysts similarly achieve high ee. Crucially, nucleation kinetics favor the racemate: induction time measurements reveal slower nucleation rates for racemic histidine compared to its enantiopure counterpart, attributed to higher interfacial energy barriers in the racemic crystal lattice formation. This phenomenon likely extends to the oxabicyclohexane system, complicating the crystallization of enantiopure material from racemic mixtures and reinforcing the need for enantioselective synthesis [9]. Surface adsorption studies on copper further demonstrate distinct packing arrangements between racemic and enantiopure amino acid analogs, implying divergent physicochemical behaviors for the racemic and enantiopure forms of the target amine [7].
Conversion of the free base ((1R,5S)-3-oxabicyclo[3.1.0]hexan-1-yl)methanamine) to its hydrochloride salt enhances stability, crystallinity, and bioavailability. Solvent selection critically influences salt purity, crystal morphology, and hydration state. Anhydrous ethereal solvents (diethyl ether, methyl tert-butyl ether) are preferred for salt precipitation due to low water miscibility, minimizing hydrate formation. Titration of the free base dissolved in tetrahydrofuran with concentrated hydrochloric acid (1.0–1.2 equivalents) at 0–5°C yields a fine precipitate. Slow addition rates and vigorous stirring ensure stoichiometric control and prevent localized acid concentration that could degrade the oxabicyclic core [3] [6].
Counterion alternatives were evaluated for solubility and crystallinity. Hydrobromide and sulfate salts form readily but exhibit inferior crystallinity and hygroscopicity compared to the hydrochloride. Phosphate salts generate stable crystals but introduce challenges in regulatory acceptance for pharmaceutical applications. The hydrochloride form consistently provides high melting points (decomposition >200°C), low hygroscopicity (<0.5% water uptake at 80% relative humidity), and favorable solubility in aqueous media (>100 milligrams per milliliter), making it the optimal choice [6].
Table 3: Hydrochloride Salt Crystallization Optimization Parameters
| Parameter | Optimal Conditions | Impact on Product |
|---|---|---|
| Solvent System | Free base: Tetrahydrofuran | High solubility of base |
| Acid: Concentrated HCl in Et₂O | Controlled protonation; Low water content | |
| Temperature | 0–5°C during addition | Minimizes degradation/racemization |
| 20–25°C during aging | Promotes crystal growth | |
| Stoichiometry | 1.05 eq HCl | Ensures complete salt formation; Minimizes free acid |
| Aging Time | 2–4 hours | Enhances crystal stability and particle size uniformity |
| Final Isolation | Filtration, Et₂O wash, vacuum dry | Removes residual solvent; Yields free-flowing powder |
Crystallographic characterization (Powder X-ray Diffraction - PXRD) confirms the hydrochloride salt’s monoclinic crystal system (space group P2₁). The structure exhibits intermolecular N⁺–H···Cl⁻ hydrogen bonds and O–H···Cl⁻ interactions from potential hydrates, forming a stable lattice. Fourier-transform infrared spectroscopy (FTIR) further verifies salt formation, showing characteristic N–H stretches (2500–3000 cm⁻¹ broad band) and absence of N–H bends for the free amine. Karl Fischer titration ensures water content remains below 0.8% weight per weight (w/w), meeting pharmaceutical specifications for small molecule salts [3] [6].
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: